molecular formula C23H38N2O3 B043641 D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl

D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl

Cat. No.: B043641
M. Wt: 390.6 g/mol
InChI Key: UYNCFCUHRNOSCN-UHFFFAOYSA-N
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Description

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is a compound known for its role as an inhibitor of glycosphingolipid biosynthesis.

Preparation Methods

The synthesis of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol typically involves the reaction of phenylalanine derivatives with decanoic acid and morpholine. The reaction conditions often include the use of chloroform and potassium chloride in the presence of phosphoric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can alter its functional groups, leading to the formation of new compounds.

    Substitution: It can undergo substitution reactions, particularly at the phenyl and morpholino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol involves the inhibition of glucosylceramide synthase, leading to the accumulation of ceramide. This accumulation triggers apoptotic pathways, enhancing the cytotoxic effects of chemotherapeutic agents. The compound also affects the PI3K/AKT signaling pathway, contributing to its pro-apoptotic effects .

Comparison with Similar Compounds

1-Phenyl-2-decanoylamino-3-morpholino-1-propanol is unique in its ability to inhibit glycosphingolipid biosynthesis and enhance the effects of chemotherapeutic agents. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their specific applications and efficacy.

Properties

IUPAC Name

N-(1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl)decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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